![molecular formula C20H21N3O B2546386 (E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(3-methylphenyl)prop-2-enamide CAS No. 1424755-61-2](/img/structure/B2546386.png)
(E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(3-methylphenyl)prop-2-enamide
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Description
Stereoselective Synthesis Analysis
The synthesis of isomeric intermediates based on the 1-(4-iodophenyl)-2,5-divinyl-1H-pyrrole core has been achieved, leading to the creation of E, E and E, Z isomers with distinct fluorescence characteristics and selective anti-cancer activity. The E, E isomers demonstrated higher quantum efficiency and longer fluorescent lifetimes in the solid state compared to the E, Z isomers. Notably, the E, E isomers exhibited better aggregation-induced emission (AIE) properties, while the E, Z isomer of 2a showed significant anti-cancer activity against human nasopharyngeal carcinoma .
Molecular Structure Analysis
The molecular structures of various cyanoacrylamide derivatives have been studied, revealing the occurrence of electronic polarization. For instance, 2-cyano-N-(2,6-dimethoxypyrimidin-4-yl)-3-[4-(dimethylamino)phenyl]acrylamide forms centrosymmetric dimers linked by pi-pi stacking interactions, while the anionic component of a related salt forms a hydrogen-bonded ribbon containing multiple types of rings .
Chemical Reactions Analysis
The versatility of cyanoacrylate derivatives in chemical reactions is evident from their use as synthons for the preparation of a wide range of polyfunctional heterocyclic systems. These include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others, showcasing the multifunctional nature of these compounds . Additionally, a new reagent based on 2-cyano-3-(dimethylamino)prop-2-ene thioamide has been developed for the synthesis of functionalized ethyl nicotinates and nicotinonitriles through a vinyl substitution reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacrylamide derivatives have been explored through various techniques. X-ray single crystallography has been used to determine the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives. UV-Vis absorption and NMR analyses have been employed to examine hydrogen bonding interactions in the solution phase. One of the benzamide derivatives containing a 3,5-dinitrophenyl group demonstrated a color transition from colorless to achromatic black in response to fluoride anions, indicating its potential as a colorimetric sensor .
Scientific Research Applications
Synthesis and Characterization
Research efforts have been directed toward synthesizing and characterizing compounds with structures closely related to "(E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(3-methylphenyl)prop-2-enamide." For example, studies have reported on the synthesis of compounds via condensation reactions and their subsequent analysis through various spectroscopic methods to understand their structural and electronic properties (Kotteswaran, Senthil Pandian, & Ramasamy, 2016). These efforts underscore the importance of detailed chemical synthesis routes and characterization techniques in advancing the understanding of complex organic compounds.
Potential Applications in Material Science
Several studies have focused on the development and analysis of novel materials derived from or inspired by the structure of compounds similar to "this compound." For instance, research on polyamides and polyimides incorporating similar molecular frameworks has highlighted their potential applications in creating materials with desirable thermal, mechanical, and optical properties (Yang & Lin, 1995; Liaw, Huang, & Chen, 2006). These materials could find applications in various high-performance and advanced technological domains.
Electronic and Optical Properties
The electronic and optical properties of compounds closely related to "this compound" have been a subject of interest. Investigations into the electronic properties, such as ultraviolet-visible absorption spectroscopy and cyclic voltammetry, offer insights into the potential applications of these compounds in electronic and photonic devices (Kotteswaran, Senthil Pandian, & Ramasamy, 2016). Such studies are crucial for the development of new materials with specific electronic or optical functionalities.
properties
IUPAC Name |
(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-13-5-4-6-18(9-13)22-20(24)17(12-21)11-16-10-14(2)23(15(16)3)19-7-8-19/h4-6,9-11,19H,7-8H2,1-3H3,(H,22,24)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQGEMOCGCCWTO-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3CC3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=C(N(C(=C2)C)C3CC3)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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